molecular formula C24H23N3O4S B2843245 N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 2097919-88-3

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2843245
CAS RN: 2097919-88-3
M. Wt: 449.53
InChI Key: PQHMEANHKMVXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds incorporating furan, thiophene, and quinoline moieties. El’chaninov et al. (2017) and Aleksandrov et al. (2020) detailed methods for preparing furan and thiophene derivatives via electrophilic and nucleophilic substitution reactions, providing pathways for synthesizing complex heterocyclic structures (El’chaninov et al., 2017) (Aleksandrov et al., 2020).

Photophysics and Photochemistry

Zhang et al. (2017) explored the photoinduced direct oxidative annulation of furan and thiophene derivatives, highlighting their potential in synthesizing polyheterocyclic compounds with photoactive properties (Zhang et al., 2017).

Biological Applications

Alnabulsi et al. (2018) investigated furan-amidine analogues as inhibitors of NQO2, revealing the significance of furan and thiophene scaffolds in designing compounds for potential therapeutic applications (Alnabulsi et al., 2018).

Material Science and Organic Electronics

Efforts have also been directed towards understanding the role of these heterocycles in material science and organic electronics. Kim et al. (2011) demonstrated how phenothiazine derivatives with furan and thiophene linkers can be used in dye-sensitized solar cells, offering insights into the design of high-performance organic photovoltaic materials (Kim et al., 2011).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-21-6-5-16-12-18(11-15-3-1-8-27(21)22(15)16)26-24(30)23(29)25-13-19(17-7-10-32-14-17)20-4-2-9-31-20/h2,4,7,9-12,14,19H,1,3,5-6,8,13H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMEANHKMVXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC(C4=CSC=C4)C5=CC=CO5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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